molecular formula C21H30N2O B1228089 1-(Cyclopentylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)-2-propanol

1-(Cyclopentylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)-2-propanol

Cat. No. B1228089
M. Wt: 326.5 g/mol
InChI Key: YHFMRGNKMZMGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopentylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)-2-propanol is a member of carbazoles.

Scientific Research Applications

Synthesis and Transformations in Heterocyclic Systems

Research by Pizzioli et al. (1998) and Danish et al. (2004) shows the versatility of compounds related to 1-(Cyclopentylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)-2-propanol in synthesizing multifunctional heterocyclic systems. Such compounds are foundational in preparing a range of heterocyclic structures like pyrroles, pyrimidines, and carbazoles, which are important in various chemical and pharmaceutical applications (Pizzioli et al., 1998); (Danish et al., 2004).

Development of Pharmacologically Active Compounds

The work by Yamashita et al. (2020) demonstrates the discovery of a multipotent chaperone derived from 1,2,3,4-tetrahydrocarbazol-9-yl-related compounds, showing significant activities against prion diseases, cancer, and influenza virus. This highlights the potential of such compounds in developing broad-spectrum therapeutic agents (Yamashita et al., 2020).

Applications in Organic Synthesis

Gordon et al. (2013) and Katritzky et al. (1996) demonstrate the use of related compounds in organic synthesis, particularly in developing inhibitors for dynamin GTPase and constructing carbazole derivatives. These studies indicate the role of such compounds in advancing synthetic methodologies for bioactive molecules (Gordon et al., 2013); (Katritzky et al., 1996).

properties

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

1-(cyclopentylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C21H30N2O/c1-15-10-11-21-19(12-15)18-8-4-5-9-20(18)23(21)14-17(24)13-22-16-6-2-3-7-16/h10-12,16-17,22,24H,2-9,13-14H2,1H3

InChI Key

YHFMRGNKMZMGKL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNC4CCCC4)O

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNC4CCCC4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Cyclopentylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)-2-propanol
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1-(Cyclopentylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)-2-propanol
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1-(Cyclopentylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)-2-propanol
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1-(Cyclopentylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)-2-propanol
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1-(Cyclopentylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)-2-propanol
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1-(Cyclopentylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)-2-propanol

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